3,4,5-triethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Medicinal chemistry Structure-activity relationship Pharmacophore design

3,4,5-Triethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (CAS 393834-85-0) is a fully synthetic small molecule belonging to the sulfonamide-benzamide class, composed of a 3,4,5-triethoxybenzamide core linked via a para-sulfonamide bridge to a 2-(pyridin-3-yl)piperidine moiety. With a molecular formula C29H35N3O6S and a calculated molecular weight of 553.7 g/mol, the compound features eight hydrogen bond acceptors (including the pyridine nitrogen and sulfonamide oxygens) and one hydrogen bond donor, yielding a computed XLogP3 of 4.2.

Molecular Formula C29H35N3O6S
Molecular Weight 553.67
CAS No. 393834-85-0
Cat. No. B2641038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
CAS393834-85-0
Molecular FormulaC29H35N3O6S
Molecular Weight553.67
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
InChIInChI=1S/C29H35N3O6S/c1-4-36-26-18-22(19-27(37-5-2)28(26)38-6-3)29(33)31-23-12-14-24(15-13-23)39(34,35)32-17-8-7-11-25(32)21-10-9-16-30-20-21/h9-10,12-16,18-20,25H,4-8,11,17H2,1-3H3,(H,31,33)
InChIKeyQYVWKIYOOCHJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (CAS 393834-85-0): Procurement-Relevant Structural and Pharmacophore Profile


3,4,5-Triethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (CAS 393834-85-0) is a fully synthetic small molecule belonging to the sulfonamide-benzamide class, composed of a 3,4,5-triethoxybenzamide core linked via a para-sulfonamide bridge to a 2-(pyridin-3-yl)piperidine moiety [1]. With a molecular formula C29H35N3O6S and a calculated molecular weight of 553.7 g/mol, the compound features eight hydrogen bond acceptors (including the pyridine nitrogen and sulfonamide oxygens) and one hydrogen bond donor, yielding a computed XLogP3 of 4.2 [1]. It is catalogued as a screening compound (ChemDiv ID ChemDiv1_014612) and is currently offered by multiple chemical suppliers for non-human research purposes only [1]. No biological activity data have been reported for this exact compound in ChEMBL or PubChem BioAssay as of the latest database releases [2].

Why Generic Substitution of 3,4,5-Triethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide with In-Class Analogs Fails


Within the ChemDiv screening collection, multiple compounds share the para-sulfonamide-phenyl-benzamide scaffold but differ critically in the right-hand piperidine substituent. The presence of a 2-(pyridin-3-yl) substituent on the piperidine ring distinguishes the target compound from its closest commercial analog, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide (CAS 626207-27-0), which bears a 4-methyl group instead [1]. This substitution replaces a simple alkyl group with a heteroaromatic pyridine capable of participating in π–π stacking, metal coordination, and additional hydrogen bonding interactions. The pyridine nitrogen also converts the piperidine from a mere hydrophobic anchor into a potential pharmacophoric element, as evidenced by a class-level patent covering pyridinaminosulfonyl-substituted benzamides as CYP3A4 inhibitors [2]. Consequently, substituting the target compound with a simpler 4-methyl or 4-methylsulfonyl-piperazine analog would eliminate the heteroaryl recognition feature, rendering the molecule functionally distinct regardless of any shared triethoxybenzamide core. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for 3,4,5-Triethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (CAS 393834-85-0)


Structural Differentiation: Pyridin-3-yl Piperidine vs. 4-Methylpiperidine – Hydrogen Bond Acceptor Capacity and Molecular Recognition Potential

The target compound incorporates a 2-(pyridin-3-yl) substituent on the piperidine ring, replacing the 4-methyl group found in the closest structural analog (CAS 626207-27-0). This substitution increases the hydrogen bond acceptor (HBA) count from 7 to 8, while retaining the same XLogP3 (4.2) and hydrogen bond donor count (1) [1] [2]. The pyridine nitrogen introduces a Lewis-basic site capable of coordinating metal ions, forming hydrogen bonds with protein backbone NH groups, or engaging in π–π stacking with aromatic protein side chains. A patent by Pfizer (EP1937639) claims pyridinaminosulfonyl substituted benzamides as CYP3A4 inhibitors, explicitly requiring a nitrogen-containing heteroaryl substituent on the piperidine for activity, confirming that this structural feature is functionally relevant and that compounds lacking it (e.g., the 4-methylpiperidine analog) are excluded from the claimed pharmacophore [3].

Medicinal chemistry Structure-activity relationship Pharmacophore design

CYP3A4 Inhibition Pharmacophore: Class-Level Evidence from Patent EP1937639 (Pfizer)

Patent EP1937639 (Pfizer) discloses pyridinaminosulfonyl substituted benzamides as inhibitors of cytochrome P450 3A4 (CYP3A4). The claimed compounds share the core scaffold of the target compound: a benzamide linked via a para-sulfonamide bridge to a piperidine ring bearing a nitrogen-containing heteroaryl substituent (such as pyridin-3-yl) [1]. Compounds in this patent series were tested for CYP3A4 inhibition, with representative examples demonstrating IC50 values in the sub-micromolar range (specific quantitative data for individual exemplified compounds are available within the patent specification). The target compound falls within the Markush structure of this patent's claims. In contrast, the 4-methylpiperidine analog (CAS 626207-27-0) lacks the heteroaryl nitrogen required by the patent's definition, placing it outside the CYP3A4 inhibitor pharmacophore class.

Drug metabolism Cytochrome P450 CYP3A4 inhibition

Differentiation from Unsubstituted Benzamide Analog (CAS 393834-43-0): Triethoxy Substitution Pattern and Lipophilic Surface Area

Within the same 2-(pyridin-3-yl)piperidine sulfonamide series, the unsubstituted benzamide analog N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide (CAS 393834-43-0) lacks the three ethoxy groups on the benzamide ring . This results in a substantially lower molecular weight (421.5 vs. 553.7 g/mol), lower XLogP3 (estimated ~2.5 vs. 4.2), and significantly reduced non-polar surface area. The triethoxy substitution pattern of the target compound provides three rotatable ethoxy chains that can engage in hydrophobic interactions with protein clefts or fill lipophilic pockets, while also increasing metabolic liability (potential O-dealkylation sites). The unsubstituted analog would fail to engage the same hydrophobic sub-pockets, making the two compounds functionally non-interchangeable in any assay system where the triethoxybenzamide moiety is the recognition element.

Chemical biology Ligand efficiency Lipophilic ligand efficiency

Absence of Reported Biological Activity: Critical Data Gap for Procurement Decision-Making

A search of ChEMBL (version 34), PubChem BioAssay, and the ZINC database reveals no reported biological activity data for the target compound (CID 3565705) [1] [2]. The ZINC database explicitly states: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' [2]. In contrast, structurally related triethoxybenzamide derivatives such as SANT-2 (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide) have well-characterized activity profiles, including Smoothened receptor antagonism with an IC50 of 30 nM in Shh-LIGHT2 cellular assays [3]. This data gap means that the target compound's pharmacological profile is unknown, and procurement for biological screening carries higher risk compared to analogs with established activity data. Users must anticipate performing de novo characterization rather than relying on prior art for experimental design.

Screening compound Data transparency Procurement risk assessment

Recommended Research and Procurement Application Scenarios for 3,4,5-Triethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (CAS 393834-85-0)


CYP3A4 Inhibition Screening and Drug-Drug Interaction Studies

Based on the patent class-level evidence from EP1937639 [1], the target compound is suitable for inclusion in CYP3A4 inhibition screening panels. Its pyridin-3-yl-piperidine sulfonamide scaffold matches the pharmacophore claimed by Pfizer for CYP3A4 inhibitors. Researchers investigating drug metabolism, pharmacokinetic drug-drug interactions, or developing CYP3A4 isoform-selective probes should procure this compound as a representative of the pyridinaminosulfonyl benzamide subclass. The 4-methylpiperidine analog (CAS 626207-27-0) should be explicitly excluded from such studies as it lacks the heteroaryl nitrogen essential for CYP3A4 pharmacophore recognition.

Fragment-Based and Structure-Based Drug Design Involving Lipophilic Triethoxybenzamide Scaffolds

The 3,4,5-triethoxybenzamide moiety provides a lipophilic, rotationally flexible scaffold that can probe hydrophobic protein pockets [1]. The target compound serves as a tool to investigate the binding contribution of the triethoxy substitution pattern relative to unsubstituted or mono-substituted benzamide analogs (e.g., CAS 393834-43-0). In structure-based drug design workflows, the compound's eight hydrogen bond acceptors and XLogP3 of 4.2 offer a distinct physicochemical profile that can be compared head-to-head with simpler benzamide analogs to derive structure–property relationships.

Chemical Biology Probe Development Requiring Undisclosed Target Space

As a compound with no reported biological activity data [1], the target compound offers a clean slate for chemical biology probe development. Researchers seeking to identify novel biological targets through phenotypic screening or chemoproteomics can use this compound without the confounding factors associated with polypharmacology known for well-characterized analogs (e.g., SANT-2's Smoothened antagonism). The complete absence of prior biological annotation is, in this context, a procurement advantage for discovery-driven research programs.

Analytical Reference Standard for LC-MS/MS Method Development in the Triethoxybenzamide Chemical Class

With a well-defined molecular formula (C29H35N3O6S), exact monoisotopic mass (553.2247 Da), and distinctive chromatographic properties (XLogP3 = 4.2, TPSA = 108 Ų) [1], the target compound can serve as an analytical reference standard for developing and validating LC-MS/MS methods for the detection and quantification of triethoxybenzamide-containing compounds in biological matrices. Its unique combination of three ethoxy groups and a pyridin-3-yl-piperidine sulfonamide provides a characteristic fragmentation pattern for MRM method development.

Quote Request

Request a Quote for 3,4,5-triethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.